Ethyl 3-iodo-1,5-dimethyl-1H-pyrazole-4-carboxylate
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Description
Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C7H9IN2O2 . It is a solid substance and its CAS Number is 799835-39-5 .
Molecular Structure Analysis
The molecular structure of Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate consists of seven carbon atoms, nine hydrogen atoms, one iodine atom, and two nitrogen and oxygen atoms each .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 3-iodo-1,5-dimethylpyrazole-4-carboxylate are not available, pyrazole compounds are known to participate in a variety of chemical reactions. For instance, they can undergo [3 + 2] cycloaddition reactions .Physical and Chemical Properties Analysis
Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Safety and Hazards
This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
ethyl 3-iodo-1,5-dimethylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O2/c1-4-13-8(12)6-5(2)11(3)10-7(6)9/h4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAMCBFXVNHFQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1I)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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